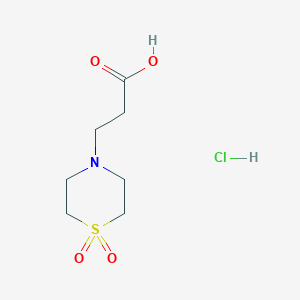
3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO4S and its molecular weight is 243.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid; hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C7H14ClNO4S
- Molecular Weight : 227.71 g/mol
- CAS Number : 857473-42-8
- Melting Point : 176-178 °C
- Solubility : Soluble in water and organic solvents
Synthesis
The synthesis of 3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid involves the reaction of thiazolidine derivatives with various acylating agents. The process typically yields high purity and can be optimized for large-scale production.
Antimicrobial Activity
Research indicates that 3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Antitumor Effects
In addition to its antimicrobial properties, preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several cancer types, revealing varying degrees of cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The results indicate promising antitumor activity, warranting further investigation into its mechanisms of action.
Study on Antimicrobial Efficacy
A study published in Pharmaceuticals evaluated the antimicrobial efficacy of several thiazolidine derivatives, including 3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid. The compound was found to be particularly effective against Gram-positive bacteria, with a notable ability to inhibit biofilm formation.
Study on Cytotoxic Effects
Another investigation focused on the cytotoxicity of the compound against various cancer cell lines. The study highlighted its selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. This selectivity is crucial for developing therapies with reduced side effects.
Propriétés
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c9-7(10)1-2-8-3-5-13(11,12)6-4-8;/h1-6H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOLPJHERPAIRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646429 |
Source


|
| Record name | 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857473-42-8 |
Source


|
| Record name | 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













